molecular formula C13H19IO B7861990 1-(Heptyloxy)-3-iodobenzene

1-(Heptyloxy)-3-iodobenzene

Cat. No.: B7861990
M. Wt: 318.19 g/mol
InChI Key: RGHGTKHFXFQAHW-UHFFFAOYSA-N
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Description

1-(Heptyloxy)-3-iodobenzene is an aromatic compound featuring a benzene ring substituted with a heptyloxy group (–O–C₇H₁₅) at position 1 and an iodine atom at position 2. This molecule is part of a broader class of alkoxy-iodobenzenes, which are valuable intermediates in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-heptoxy-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGTKHFXFQAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Heptyloxy)-3-iodobenzene typically involves the etherification of 3-iodophenol with heptyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(Heptyloxy)-3-iodobenzene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(Heptyloxy)-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The heptyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

1-(Heptyloxy)-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized aromatic compounds.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of aromatic ethers with biological macromolecules.

    Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(Heptyloxy)-3-iodobenzene involves its interaction with specific molecular targets. The iodine atom and the heptyloxy group contribute to its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzyme active sites. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Substituent Variations in Alkoxy-Iodobenzenes

The following table compares 1-(Heptyloxy)-3-iodobenzene with analogs differing in alkoxy chain length or substituent type:

Compound Name Substituent Structure Molecular Formula Key Applications/Notes Reference
1-(Heptyloxy)-3-iodobenzene –O–C₇H₁₅ (position 1) C₁₃H₁₉IO Anticonvulsant activity optimization
1-(Benzyloxy)-3-iodobenzene –O–CH₂C₆H₅ (position 1) C₁₃H₁₁IO Intermediate in cross-coupling reactions
1-(Ethoxymethoxy)-4-iodobenzene –O–CH₂O–C₂H₅ (position 1) C₉H₁₁IO₂ Synthetic building block; moderate hazard
1-(2-Bromoethoxy)-3-iodobenzene –O–CH₂CH₂Br (position 1) C₈H₈BrIO High-yield synthesis (98%) via substitution
1-[(4-Chlorophenyl)methoxy]-3-iodobenzene –O–CH₂C₆H₄Cl (position 1) C₁₃H₁₀ClIO Chlorinated analog for tailored reactivity

Key Observations :

  • Substituent Reactivity : Bromoethoxy () and chlorophenylmethoxy () substituents introduce halogens, enabling diverse reactivity (e.g., nucleophilic substitutions).
  • Synthetic Utility : Benzyloxy derivatives () are widely used in palladium-catalyzed couplings due to their balance of stability and reactivity.

Physicochemical Properties

  • Solubility: Longer alkoxy chains (e.g., heptyloxy) enhance solubility in nonpolar solvents compared to methoxy or ethoxy analogs.
  • Melting Points : Bulky substituents like heptyloxy may lower melting points due to reduced crystallinity, as seen in related compounds .
  • Stability : Iodoarenes are light-sensitive, but steric bulk from heptyloxy may mitigate degradation compared to smaller substituents .

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